molecular formula C22H24N4O4 B2571548 5-((3-Morpholinopropyl)amino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 946309-17-7

5-((3-Morpholinopropyl)amino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No.: B2571548
CAS No.: 946309-17-7
M. Wt: 408.458
InChI Key: AZFPDMOZBOFJBR-UHFFFAOYSA-N
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Description

This compound features an oxazole-4-carbonitrile core substituted at position 5 with a 3-morpholinopropylamino group and at position 2 with a 5-(phenoxymethyl)furan-2-yl moiety.

Properties

IUPAC Name

5-(3-morpholin-4-ylpropylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c23-15-19-21(24-9-4-10-26-11-13-27-14-12-26)30-22(25-19)20-8-7-18(29-20)16-28-17-5-2-1-3-6-17/h1-3,5-8,24H,4,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFPDMOZBOFJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-Morpholinopropyl)amino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Morpholinopropyl group : A morpholine ring attached to a propyl chain, which is known for its ability to enhance solubility and bioavailability.
  • Furan derivative : The presence of a furan ring contributes to the compound's reactivity and potential biological interactions.
  • Oxazole and carbonitrile groups : These functional groups are often associated with various biological activities, including antimicrobial and anticancer properties.

Molecular Formula

The molecular formula for the compound is C19H22N4O3C_{19}H_{22}N_{4}O_{3}.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxazole have been shown to possess bactericidal effects against various strains of bacteria.

Case Study: Antimicrobial Efficacy

A study conducted on oxazole derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)MBC (µg/mL)
Compound A3.9115.62
Compound B62.5125

These results suggest that the structural components of the compound may contribute to its potential efficacy against resistant bacterial strains .

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating any new pharmaceutical compound. Studies have shown that certain derivatives demonstrate selective cytotoxicity towards cancer cell lines while sparing normal cells.

Table: Cytotoxicity Results

Dose (µM)Viability (%) after 24hViability (%) after 48h
2007768
1009292
507467

The data indicates that while some concentrations resulted in reduced cell viability, others led to an increase in metabolic activity, suggesting a potential for selective targeting of cancer cells .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of bacterial cell wall synthesis : Similar compounds have been shown to interfere with the synthesis of peptidoglycan, crucial for bacterial cell integrity.
  • Induction of apoptosis in cancer cells : The presence of oxazole and carbonitrile groups may activate apoptotic pathways in malignant cells.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Features of Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
5-((3-Morpholinopropyl)amino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile (Target) C₂₃H₂₅N₅O₄* ~459.48 - 3-Morpholinopropylamino (position 5)
- 5-(Phenoxymethyl)furan-2-yl (position 2)
Inferred
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}oxazole-4-carbonitrile C₂₃H₁₈FN₃O₄ 419.41 - 4-Fluorobenzylamino (position 5)
- 4-Methoxyphenoxymethyl-furan (position 2)
5-(Benzyl(2-morpholinoethyl)amino)-2-(4-methoxyphenyl)oxazole-4-carbonitrile (2-44a) C₂₄H₂₆N₄O₄ 458.50 - Benzyl-morpholinoethylamino (position 5)
- 4-Methoxyphenyl (position 2)
2-(Naphthalen-1-yl)-5-(phenylamino)oxazole-4-carbonitrile (29) C₂₀H₁₃N₃O 311.34 - Phenylamino (position 5)
- Naphthalen-1-yl (position 2)

*Calculated based on structural similarity to analogs.

Key Observations:

  • Substituent Diversity: The target compound’s morpholinopropyl group distinguishes it from analogs with simpler amines (e.g., benzylamino in or phenylamino in ). Morpholine’s electron-rich oxygen may improve solubility compared to hydrophobic groups like naphthalene .

Spectral and Analytical Data Comparisons

Table 2: Spectral Data of Selected Analogs

Compound Name ¹H NMR Features HRMS (M+H)+ Reference
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}oxazole-4-carbonitrile δ 7.3–6.8 (fluorobenzyl aromatic H), δ 5.2 (OCH₂), δ 3.8 (OCH₃) 420.126
2-(Naphthalen-1-yl)-5-(phenylamino)oxazole-4-carbonitrile (29) δ 8.1–7.3 (naphthalene H), δ 7.5–7.2 (phenylamino H), δ 6.9 (oxazole H) 312.114
5-(Benzyl(2-morpholinoethyl)amino)-2-(4-methoxyphenyl)oxazole-4-carbonitrile (2-44a) δ 7.3–6.8 (methoxyphenyl H), δ 4.5 (NCH₂), δ 3.6 (morpholine OCH₂) 459.202

Key Observations:

  • The target compound’s ¹H NMR would likely show signals for the morpholinopropyl chain (δ ~2.4–3.6) and phenoxymethyl group (δ ~5.1 for OCH₂), similar to and .
  • HRMS data for analogs correlate with their molecular weights, supporting the inferred mass of the target compound (~459.48).

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